7-butyl-6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
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Overview
Description
7-butyl-6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-butyl-6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can be achieved through a multi-step process involving various reagents and conditions. One common method involves the use of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield the desired compound . The reaction typically involves stirring without solvent at elevated temperatures, followed by purification steps to isolate the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
7-butyl-6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine, using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium methoxide in methanol or other polar solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-butyl-6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-butyl-6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and imino groups play a crucial role in its reactivity and binding to biological targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyanoacetamides: These compounds share similar structural features and are used in the synthesis of heterocycles.
Triazines: Compounds with a triazine core structure, known for their diverse chemical reactivity and applications.
Uniqueness
7-butyl-6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is unique due to its combination of functional groups and the resulting chemical reactivity. Its structure allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C23H24N4O3S |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
7-butyl-6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C23H24N4O3S/c1-4-5-12-26-21(24)19(31(29,30)17-9-6-15(2)7-10-17)13-18-22(26)25-20-11-8-16(3)14-27(20)23(18)28/h6-11,13-14,24H,4-5,12H2,1-3H3 |
InChI Key |
BDZMKQRUIKSUHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)C)C(=O)N4C=C(C=CC4=N2)C |
Origin of Product |
United States |
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